Desisopropyl Disopyramide-d7 Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desisopropyl Disopyramide-d7 Oxalate, also known as this compound, is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 394.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Applications :
- Desisopropyl Disopyramide-d7 Oxalate has been studied for its use in analytical chemistry, particularly in the quantification of disopyramide (DP) and its metabolite, mono-N-desisopropyl-disopyramide (MNDP), in serum. A study described a reliable assay for this purpose, employing techniques like gas-liquid chromatography with nitrogen-selective detection (Brien, Nakatsu, & Armstrong, 1983).
Pharmacokinetics and Metabolism :
- The enantiomers of disopyramide and its metabolites have been analyzed for their effects on electrophysiological characteristics in animal models. These studies help in understanding the drug’s behavior and its transformation in the body (Vanhoutte, Vereecke, Carmeliet, & Verbeke, 1991).
- Research has also focused on the clinical pharmacokinetics of disopyramide, studying its absorption, metabolism, excretion, and binding to plasma proteins (Siddoway & Woosley, 1986).
Pharmacological and Biochemical Research :
- The compound has been subject to pharmacological research, exploring its interaction with other molecules and its behavior in biological systems. This includes studies on the binding of disopyramide enantiomers by human alpha(1)-acid glycoprotein and the relationships between drug binding and various biological factors (Hanada, Ohta, Hirai, Arai, & Ogata, 2000).
Chemical and Material Science :
- In the field of chemical and material sciences, disopyramide and related compounds have been studied for their properties and applications. This includes research on dysprosium complexes with mono-/di-carboxylate ligands and their structural characterization, which can have implications in various industrial and research applications (Zhang et al., 2014).
Mechanism of Action
Target of Action
Desisopropyl Disopyramide-d7 Oxalate is a labeled metabolite of Disopyramide . Disopyramide is an antiarrhythmic medication used in the treatment of ventricular tachycardia . The primary target of Disopyramide and its metabolites is the sodium channels in the heart. By blocking these channels, they slow down the electrical conduction in the heart, thereby stabilizing the heart rhythm.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-phenyl-2-pyridin-2-ylbutanamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6)/i1D3,2D3,14D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVCIBBRKTYOOA-LBRFFFIWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661892 |
Source
|
Record name | Oxalic acid--2-phenyl-4-{[(~2~H_7_)propan-2-yl]amino}-2-(pyridin-2-yl)butanamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216961-48-6 |
Source
|
Record name | Oxalic acid--2-phenyl-4-{[(~2~H_7_)propan-2-yl]amino}-2-(pyridin-2-yl)butanamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.